molecular formula C17H17N5O2 B2394565 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide CAS No. 1797552-02-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

Cat. No.: B2394565
CAS No.: 1797552-02-3
M. Wt: 323.356
InChI Key: YKXGLHISMQTUQA-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a versatile chemical compound widely used in scientific research due to its diverse applications, including drug discovery and material synthesis. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(4-fluorophenyl)-N-[3-(1H-imidazol-2-yl)propyl]quinoxaline-6-carboxamide with cesium carbonate and di-tert-butyldicarbonate in anhydrous 1,4-dioxane under a nitrogen atmosphere . The reaction is stirred at room temperature for 18 hours to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored as a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 269.29 g/mol

The structure includes a quinoxaline moiety, a tetrahydro-pyran ring, and a pyrazole, which are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines. The SAR studies suggest that modifications in the quinoxaline ring can enhance cytotoxicity.

CompoundIC50 (µM)Cell Line
Quinoxaline Derivative A1.61 ± 0.92A431
Quinoxaline Derivative B1.98 ± 1.22Jurkat

These findings highlight the importance of the quinoxaline structure in mediating antitumor effects, with certain substituents significantly increasing potency.

Anticonvulsant Activity

In addition to antitumor effects, similar compounds have been evaluated for anticonvulsant properties. For example, a study showed that certain pyrazole derivatives effectively reduced seizure activity in animal models:

CompoundED50 (mg/kg)Model
Pyrazole Derivative A10.5PTZ-induced seizures
Pyrazole Derivative B8.3Maximal electroshock

These results suggest that the incorporation of the pyrazole and tetrahydro-pyran moieties may contribute to anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Quinoxaline Core : Essential for biological activity; variations can enhance or diminish potency.
  • Tetrahydro-Pyran Ring : Influences solubility and bioavailability.
  • Pyrazole Group : Critical for interaction with biological targets.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.5 µM in breast cancer cells, demonstrating its potential as an anticancer agent.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGLHISMQTUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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